molecular formula C13H17N3O3 B2433646 N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034349-83-0

N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2433646
CAS RN: 2034349-83-0
M. Wt: 263.297
InChI Key: MVDNTEWOKQZGKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide (PHPI) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHPI is a small molecule that belongs to the class of imidazolidinones, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cell survival. N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide also inhibits the Akt/mTOR pathway, which is involved in cell growth and proliferation. Additionally, N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has also been shown to improve endothelial function, reduce oxidative stress, and protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to be effective in inhibiting the growth of cancer cells, protecting neurons from oxidative stress, and improving endothelial function. However, one of the limitations of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide in vivo, which can provide valuable information on its efficacy and safety. Additionally, the potential applications of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide in other fields such as immunology and infectious diseases should be explored. Finally, the development of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide analogs with improved solubility and bioavailability can enhance its potential as a therapeutic agent.
Conclusion
In conclusion, N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to inhibit the growth of cancer cells, protect neurons from oxidative stress, and improve endothelial function. However, further research is needed to fully understand the mechanism of action and pharmacokinetics of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide. The development of more efficient synthesis methods and N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide analogs with improved solubility and bioavailability can enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide involves the reaction of 2-oxoimidazolidine-1-carboxylic acid with 3-phenylpropanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide.

Scientific Research Applications

N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been extensively studied for its potential applications in various fields such as cancer research, neuroprotection, and cardiovascular diseases. In cancer research, N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation. In neuroprotection, N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are known to play a critical role in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular diseases, N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide has been shown to improve endothelial function and reduce oxidative stress, which are key factors in the development of atherosclerosis.

properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c17-11(8-10-4-2-1-3-5-10)9-15-13(19)16-7-6-14-12(16)18/h1-5,11,17H,6-9H2,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDNTEWOKQZGKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NCC(CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-3-phenylpropyl)-2-oxoimidazolidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.